molecular formula C18H20BrN5O2 B5797565 4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline

4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline

Cat. No.: B5797565
M. Wt: 418.3 g/mol
InChI Key: LOUPAZMUYIHTTG-DEDYPNTBSA-N
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Description

4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline is a complex organic compound that features a brominated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various brominated and nitro derivatives, as well as substituted aniline compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline is unique due to its combination of brominated aniline and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2/c1-22-9-11-23(12-10-22)17-4-2-3-14(18(17)24(25)26)13-20-21-16-7-5-15(19)6-8-16/h2-8,13,21H,9-12H2,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPAZMUYIHTTG-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C=NNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])/C=N/NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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